molecular formula C8H7F3N4 B2577617 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine CAS No. 1779974-81-0

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2577617
CAS No.: 1779974-81-0
M. Wt: 216.167
InChI Key: MWKOQXJCLGJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and other scientific applications .

Chemical Reactions Analysis

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dimethylformamide (DMF) as a solvent and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Similar compounds to 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine include:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the trifluoromethyl group in this compound provides unique advantages in terms of stability and activity .

Properties

IUPAC Name

7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c1-4-2-6(12)13-7-3-5(8(9,10)11)14-15(4)7/h2-3H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOQXJCLGJYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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